N-Acétyl-D-lactosamine

Vue d'ensemble

Description

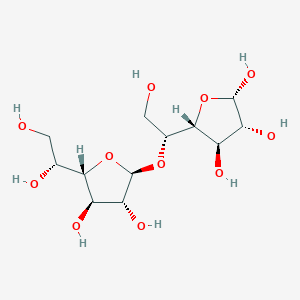

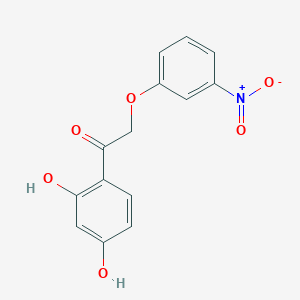

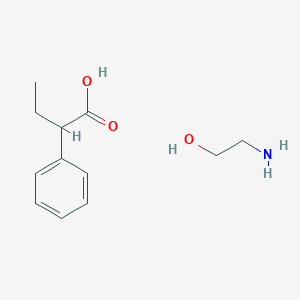

N-Acetyl-D-lactosamine (LacNAc) is a disaccharide, consisting of galactose and N-acetylglucose units . It often appears as a structural element in glycoconjugates of biological significance . For example, it is a core unit of carbohydrates isolated from human milk . It is used as a specific lectin target molecule in the identification and differentiation of sugar binding molecules such as the galectins .

Synthesis Analysis

The synthesis of N-Acetyl-D-lactosamine involves the use of β-galactosidase from Thermus thermophilus HB27 (TTP0042). The enzyme increases N-acetyl-D-lactosamine synthesis (Gal β [1→4]GlcNAc) when Room Temperature Ionic Liquids (RTILs) are used instead of the traditional self-condensated products . An enzymatic synthesis of N-Acetyl-D-lactosamine using transformed yeast cells expressing a galactosyltransferase enzyme has also been reported .Molecular Structure Analysis

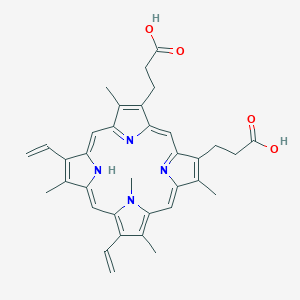

The molecular structure of N-Acetyl-D-lactosamine consists of galactose and N-acetylglucose units . The chemical formula is C14H25NO11 . Molecular dynamics analysis has been carried out on both SARS-CoV-2 and anti-Staphylococcus aureus neutralizing antibodies to establish the potential of N-acetyl-D-glucosamine .Chemical Reactions Analysis

The enzyme β-galactosidase from Thermus thermophilus HB27 (TTP0042) increases N-acetyl-D-lactosamine synthesis (Gal β [1→4]GlcNAc) when RTILs are used instead of the traditional self-condensated products . This change from the classical regioselectivity of the transglycosylation reaction with this enzyme is significant .Physical And Chemical Properties Analysis

The chemical formula of N-Acetyl-D-lactosamine is C14H25NO11 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Molécule cible des lectines

N-Acétyl-D-lactosamine sert de molécule cible spécifique pour les lectines, aidant à l'identification et à la différenciation des protéines liant les sucres comme les galectines .

Études enzymatiques

Il est utilisé dans les études enzymatiques impliquant galactosidase, fucosyltransférase et sialyltransférase, fournissant des informations sur leurs fonctions et leurs interactions .

Inhibition des lectines

Les chercheurs utilisent l'this compound pour étudier l'inhibition des lectines, ce qui peut avoir des implications dans la compréhension des interactions cellulaires et des voies de signalisation .

Recherche sur le cancer

Ce composé est impliqué dans la recherche sur le cancer, en particulier dans l'étude des glucides de surface cellulaire comme l'this compound qui jouent un rôle dans la reconnaissance et la métastase des cellules tumorales .

Études de glycosylation

L'this compound est important dans les études de glycosylation, où il est utilisé pour comprendre la modification des protéines et des lipides avec des molécules de sucre et ses effets sur les processus cellulaires .

Mécanisme D'action

Target of Action

N-Acetyl-D-lactosamine (LacNAc) primarily targets lectins , a type of protein that can bind to specific sugar molecules . It is used as a specific lectin target molecule in the identification and differentiation of sugar-binding molecules such as the galectins . Galectins are a family of proteins that bind to LacNAc and play crucial roles in various biological processes, including cell-cell adhesion, immune response regulation, and apoptosis .

Mode of Action

LacNAc interacts with its targets (lectins) through a process known as glycan binding . In this process, the lectin protein recognizes and binds to the LacNAc molecule, which can lead to various downstream effects depending on the specific lectin involved .

Biochemical Pathways

LacNAc is involved in several biochemical pathways. It is a component of many glycoproteins and functions as a carbohydrate antigen . It plays roles in normal cellular recognition as well as in malignant transformation and metastasis . It is also a substrate for enzymes like galactosidases, fucosyltransferases, and sialyltransferases .

Pharmacokinetics

It is known that lacnac is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of LacNAc.

Result of Action

The binding of LacNAc to lectins like galectins can influence various cellular processes. For instance, it can affect cell-cell adhesion, immune response regulation, and apoptosis . Moreover, LacNAc is thought to play roles in normal cellular recognition as well as in malignant transformation and metastasis .

Action Environment

The action of LacNAc can be influenced by various environmental factors. For instance, the presence of other competing sugar molecules can affect the binding of LacNAc to its target lectins . Furthermore, changes in pH or temperature could potentially influence the stability and efficacy of LacNAc, although more research is needed to confirm these effects.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

N-Acetyl-D-lactosamine plays a significant role in biochemical reactions. It is used as a specific lectin target molecule in the identification and differentiation of sugar-binding molecules such as galectins . It is also involved in studies of galactosidase, fucosyltransferase, sialyltransferase, and lectin inhibition .

Cellular Effects

N-Acetyl-D-lactosamine has profound effects on various types of cells and cellular processes. It is found in breast milk as a free disaccharide and is also a component of human milk oligosaccharides (HMOs), which have repeating and variably branched lactose and/or N-Acetyl-D-lactosamine units . These structures have evolved as natural prebiotics to drive the proper assembly of the infant healthy gut microbiota .

Molecular Mechanism

The molecular mechanism of N-Acetyl-D-lactosamine involves its interaction with various biomolecules. It functions as a carbohydrate antigen that is thought to play roles in normal cellular recognition as well as in malignant transformation and metastasis . It is also involved in the synthesis of various oligosaccharides .

Temporal Effects in Laboratory Settings

The effects of N-Acetyl-D-lactosamine can change over time in laboratory settings. For instance, the enzyme β-galactosidase from Thermus thermophilus HB27 increases N-Acetyl-D-lactosamine synthesis when room temperature ionic liquids (RTILs) are used instead of the traditional self-condensated products .

Dosage Effects in Animal Models

The effects of N-Acetyl-D-lactosamine can vary with different dosages in animal models. For example, in a study involving 6-week-old C57BL/6J mice, it was found that the compound had the ability to modulate the gut microbiome .

Metabolic Pathways

N-Acetyl-D-lactosamine is involved in several metabolic pathways. The catabolic pathways of N-Acetyl-D-lactosamine in E. coli were proposed from bioinformatic analysis of the genome sequence of E. coli K-12 .

Subcellular Localization

It is known that the initial step of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferase-mediated O-glycosylation in porcine and bovine submaxillary gland cells occurs in the cis Golgi apparatus .

Propriétés

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12-,13?,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEUJDWYNGMDBV-RPHKZZMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32181-59-2 | |

| Record name | N-Acetyl-D-lactosamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)